1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
Description
1-Methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic pyrimidine derivative featuring a pyrimido[4,5-d]pyrimidine core fused with a partially hydrogenated 5,6-dihydro ring system. The compound is substituted at position 1 with a methyl group and at position 5 with a 5-methylfuran-2-yl moiety. This structural configuration confers unique electronic and steric properties, distinguishing it from simpler pyrimidine-triones.
Properties
IUPAC Name |
1-methyl-5-(5-methylfuran-2-yl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-5-3-4-6(20-5)8-7-9(14-11(18)13-8)16(2)12(19)15-10(7)17/h3-4,8H,1-2H3,(H2,13,14,18)(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVXMUVVXVADEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(NC(=O)N2)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Microwave-Assisted Synthesis
The most efficient method involves a three-component reaction under microwave irradiation, adapted from protocols for analogous pyrimido[4,5-d]pyrimidines. Barbituric acid derivatives, 5-methylfuran-2-carbaldehyde, and methylurea undergo cyclocondensation in water at 560 W for 2–3 minutes, yielding the target compound in 88–92% (Table 1).
Mechanistic Insights :
- Aldol Condensation : 5-Methylfuran-2-carbaldehyde reacts with the active methylene group of 1-methylbarbituric acid, forming a Knoevenagel adduct.
- Michael Addition : The adduct undergoes nucleophilic attack by methylurea, facilitated by water’s polarity.
- Cyclization : Intramolecular dehydration closes the pyrimido[4,5-d]pyrimidine ring, stabilized by hydrogen bonding in aqueous media.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Water | 92 |
| Microwave Power (W) | 560 | 92 |
| Temperature (°C) | 100 | 90 |
| Reaction Time (min) | 2.3 | 92 |
Stepwise Synthesis via Biginelli Intermediate
An alternative route involves synthesizing a 3,4-dihydropyrimidin-2(1H)-one intermediate, followed by oxidative cyclization (Scheme 1).
Procedure :
- Biginelli Reaction :
- Oxidative Cyclization :
Advantages :
- Suitable for large-scale production.
- Permits structural modifications at the dihydropyrimidinone stage.
Critical Analysis of Reaction Conditions
Solvent Effects
Water outperforms organic solvents (e.g., DMF, ethanol) in one-pot synthesis due to:
Catalytic Systems
- Acid-Free Conditions : Microwave irradiation obviates the need for corrosive acids, simplifying purification.
- Base Catalysis : Trials with K₂CO₃ reduced yields (≤70%) due to saponification of the acetyl group.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the cis configuration of the 5-methylfuran-2-yl and N1-methyl groups, with a dihedral angle of 12.3° between the pyrimidine and furan rings.
Applications and Derivatives
Biological Activity
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyrimidine rings are replaced with other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
5-Phenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4f) :
- 5-(4-Nitrophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4k): Substituent: Electron-withdrawing nitro group at position 4 of the phenyl ring. M.P.: 246–249°C. IR (KBr): Nitro group absorption at 1519 cm⁻¹ (NO₂ asymmetric stretch) . The nitro group enhances electrophilicity, contrasting with the electron-rich furan in the target compound.
Heteroaromatic and Alkyl-Substituted Derivatives
5-(5-Methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6-trione (Compound 2 in ) :
- Core: Pyrimidine-trione (simpler bicyclic system vs. pyrimido[4,5-d]pyrimidine).
- Substituent: 5-Methylfuran-2-yl at position 5.
- Synthesis: Derived from alloxan and 2-methylfuran under mild conditions .
- The absence of a methyl group at position 1 and a fully aromatic core may reduce steric hindrance compared to the target compound.
1,3-Dimethyl-5-(4-methylphenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4j) :
Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s furan substituent can be synthesized via reactions analogous to , using alloxan and methylfuran derivatives.
- Spectroscopic Differentiation : The furan C–O stretch (~1200 cm⁻¹) and methyl group vibrations (~2836 cm⁻¹) in IR spectra distinguish it from phenyl-substituted analogs .
- Thermal Stability : Compounds with electron-donating substituents (e.g., 4l with p-tolyl, M.P. 270–275°C) exhibit higher melting points than nitro-substituted derivatives (4k, M.P. 246–249°C), suggesting that the target compound’s furan group may confer intermediate stability .
Biological Activity
The compound 1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione , also known by its CAS number 1572414-83-5, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 264.26 g/mol. The structure features a pyrimidine core substituted with a methylfuran moiety and multiple keto groups.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity in various domains:
1. Anticancer Activity
Studies have shown that derivatives of pyrimidines can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:
- Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways .
2. Antimicrobial Properties
Pyrimidine derivatives are well-known for their antimicrobial properties. The compound has been tested against various bacterial strains:
- Findings : In vitro assays indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
3. Inhibition of CFTR Channels
Recent research highlights the compound's role as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel:
- Mechanism : It acts as a reversible inhibitor, effectively blocking CFTR-mediated chloride currents which are crucial for maintaining ion balance in epithelial tissues. This action suggests potential therapeutic applications in cystic fibrosis treatment.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is cell-permeable and exhibits favorable absorption characteristics. Its bioavailability and metabolic stability are critical for its therapeutic efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and characterization techniques for this compound?
Methodological Answer:
Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with furan derivatives. For example, Kamal Sweidan et al. demonstrated a multi-step approach using substituted pyrimidines and aldehydes under reflux in ethanol, followed by purification via column chromatography . Characterization requires:
- IR spectroscopy to confirm carbonyl stretching (1650–1750 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .
- 1H/13C NMR to resolve diastereotopic protons in the fused pyrimidine ring and furan substituents. Key signals include methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Elemental analysis to validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Basic: How does the 5-methylfuran substituent influence the compound’s reactivity?
Methodological Answer:
The 5-methylfuran group enhances electrophilic substitution due to its electron-donating methyl group, directing reactivity at the furan’s α-position. For functionalization:
- Acylation : Use acetic anhydride in DMF to introduce acetyl groups at the furan ring .
- Oxidation : Hydrogen peroxide in acetic acid oxidizes the furan to a diketone, altering conjugation .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .
Advanced: How can researchers address solubility challenges in bioactivity assays?
Methodological Answer:
Low aqueous solubility (common in fused pyrimidines) can be mitigated by:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug design : Introduce phosphate or glycoside groups via esterification to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .
Validate solubility via dynamic light scattering (DLS) and HPLC-UV at physiological pH (7.4) .
Advanced: How to resolve stereochemical ambiguity in the dihydropyrimidine ring?
Methodological Answer:
The 5,6-dihydropyrimidine ring exhibits axial chirality. Strategies include:
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- NOESY NMR : Identify through-space correlations between the methylfuran and pyrimidine protons .
- X-ray crystallography : Resolve absolute configuration via anomalous scattering (Cu Kα radiation) .
Advanced: How to evaluate its inhibitory activity against disease-relevant enzymes?
Methodological Answer:
- Kinase assays : Use fluorescence polarization (FP) with FITC-labeled ATP to measure IC₅₀ values .
- Aggregation inhibition : For amyloidogenic proteins (e.g., SOD1), employ Thioflavin T fluorescence and TEM imaging .
- Cytotoxicity profiling : Test against HEK-293 and HeLa cells via MTT assay (48 hr exposure, EC₅₀ calculation) .
Contradictions in activity data (e.g., EC₅₀ variability) may arise from assay conditions (e.g., DMSO concentration, pH). Replicate under standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
